molecular formula C13H16N2O B3394287 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one CAS No. 1082871-84-8

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Cat. No.: B3394287
CAS No.: 1082871-84-8
M. Wt: 216.28 g/mol
InChI Key: GJQRCDBLMSXPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one” is a compound with the molecular formula C15H16N4O . It is a derivative of Tetrazanbigen (TNBG), a non-cytotoxic antitumor compound with an innovative configuration containing tetrahydroisoquinoline and quinoxaline structures .


Synthesis Analysis

The synthesis of this compound involves the use of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine and 2,3-Dichloropyrazine . The mixture was stirred at 150 °C in a nitrogen atmosphere for 8 hours. After cooling to room temperature, the reaction solution was poured into water and stirred. The organic phase was extracted three times with EA, and 20% HCL solution was added .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, P21/ (no. 14), with a = 10.3021(8) Å, b = 15.7835(13) Å, c = 8.3052(7) Å . The structure was solved with the SHELXT program and refined with the SHELXL refinement package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-Dichloropyrazine in a nitrogen atmosphere .


Physical and Chemical Properties Analysis

The compound forms yellow crystals when crystallized from a methanol solution . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.

Mechanism of Action

While the exact mechanism of action is not specified in the available literature, it is known that Tetrazanbigen (TNBG), a related compound, has good anti-tumor activity and low toxic side effects, and no cross-resistance with other anti-tumor drugs .

Future Directions

The modification of the side chains of Tetrazanbigen (TNBG) to overcome its poor water solubility is a potential area of future research . The title compound showed superior water solubility and equivalent anticancer activity compared to the reported TNBG derivatives .

Properties

IUPAC Name

10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQRCDBLMSXPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737861
Record name 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082871-84-8
Record name 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 2
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 3
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 4
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 5
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 6
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.